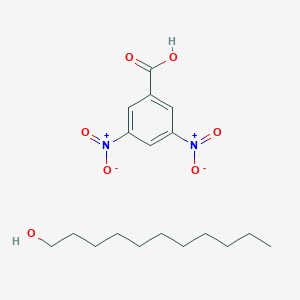

3,5-Dinitrobenzoic acid;undecan-1-ol

Description

Significance of Aromatic Nitro-Carboxylic Acids in Ester Chemistry

Aromatic nitro-carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one nitro group (-NO₂) and one carboxylic acid group (-COOH). Among these, 3,5-dinitrobenzoic acid is a particularly noteworthy example.

The primary significance of 3,5-dinitrobenzoic acid in ester chemistry stems from its use as a derivatizing agent for the identification and characterization of alcohols. wikipedia.org Alcohols, many of which are liquids or low-melting solids, can be converted into their corresponding 3,5-dinitrobenzoate (B1224709) esters. These esters are typically highly crystalline solids with sharp, well-defined melting points, which facilitates the purification and identification of the original alcohol. wikipedia.org Derivatives of 3,5-dinitrobenzoic acid often have higher melting points than those of other derivatizing agents, like 4-nitrobenzoic acid, making them preferable for analysis. wikipedia.org

The chemical properties of 3,5-dinitrobenzoic acid are heavily influenced by the two electron-withdrawing nitro groups. These groups exert a strong mesomeric and inductive effect, which increases the acidity of the carboxylic acid. wikipedia.org The pKa of 3,5-dinitrobenzoic acid is 2.82, making it significantly more acidic than benzoic acid (pKa = 4.20). wikipedia.org This enhanced acidity influences its reactivity in esterification reactions. Furthermore, the nitro groups play a crucial role in the properties of the resulting esters, enabling interactions such as charge-transfer and contributing to the formation of stable, ordered crystalline lattices. nih.gov Beyond its role in analysis, 3,5-dinitrobenzoic acid serves as a versatile reagent and a key intermediate in the synthesis of pharmaceuticals and dyes. nbinno.cominnospk.com

Role of Long-Chain Alcohols in Organic Synthesis and Material Science

Long-chain alcohols, such as undecan-1-ol (also known as undecyl alcohol), are fatty alcohols that play a multifaceted role in both organic synthesis and material science. wikipedia.org These molecules consist of a long, nonpolar alkyl chain and a polar hydroxyl (-OH) functional group. Undecan-1-ol is a colorless, water-insoluble liquid with a floral, citrus-like odor. wikipedia.org

In organic synthesis, long-chain alcohols are valuable precursors and reagents. They can be oxidized to form aldehydes and carboxylic acids or used to introduce long alkyl chains into other molecules. Their most common application is in the synthesis of esters, which serve as surfactants, emulsifiers, lubricants, and plasticizers. The length of the carbon chain is a critical determinant of the physical properties of these derivatives, such as viscosity, solubility, and melting point.

In material science, the amphipathic nature of long-chain alcohols is exploited in the creation of self-assembling structures like micelles and vesicles. The hydrophobic alkyl chain is crucial for creating materials with specific surface properties. For instance, undecan-1-ol and its derivatives are used as flavoring agents in foods and fragrances in cosmetics. wikipedia.org They are also investigated as components of biofuels and as solvents in specialized extraction methods. The presence of a long aliphatic chain makes these molecules, like undecan-1-ol, very hydrophobic and practically insoluble in water, a key property for their function in various applications. foodb.ca

Conceptual Framework of Esterification and Its Supramolecular Implications

The formation of undecyl 3,5-dinitrobenzoate from 3,5-dinitrobenzoic acid and undecan-1-ol is achieved through an esterification reaction. The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. jocpr.comresearchgate.net The reaction proceeds by protonation of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol's hydroxyl group. Subsequent dehydration yields the final ester product.

Beyond the covalent bond formation, the resulting ester molecule possesses features that give rise to significant supramolecular interactions. The structure of undecyl 3,5-dinitrobenzoate brings together three distinct chemical motifs: the electron-deficient dinitrophenyl ring, the ester linkage, and the long, flexible undecyl chain. These features govern how the molecules interact and assemble in the solid state.

The key supramolecular interactions include:

Hydrogen Bonding: While the primary ester lacks strong hydrogen bond donors, weak C-H···O interactions involving the aromatic and alkyl C-H groups and the nitro or carbonyl oxygen atoms can play a role in stabilizing the crystal packing.

π-π Stacking: The electron-deficient nature of the 3,5-dinitrophenyl ring promotes attractive π-π stacking interactions between adjacent aromatic rings, which are a common feature in the crystal structures of nitroaromatic compounds.

Van der Waals Forces: The long undecyl chains interact through extensive van der Waals forces, leading to efficient packing. These interactions are highly directional and significantly influence the melting point and solubility of the compound.

Charge-Transfer Interactions: The electron-poor aromatic ring can form charge-transfer complexes with electron-rich species, a property that is actively studied in the context of creating novel materials. publish.csiro.au

Overview of Academic Research on 3,5-Dinitrobenzoic Acid-Undecan-1-ol Esters and Related Adducts

Direct academic research focusing exclusively on undecyl 3,5-dinitrobenzoate is limited; however, its properties and research context can be understood from studies on analogous systems and its parent compounds. The primary utility of this ester lies in the well-established practice of using 3,5-dinitrobenzoic acid to derivatize alcohols for their identification. wikipedia.org

Data for undecyl 3,5-dinitrobenzoate and related short-chain esters are available in chemical databases, providing foundational information for further study.

Interactive Data Table of 3,5-Dinitrobenzoate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |

| Hexyl 3,5-dinitrobenzoate | C₁₃H₁₆N₂O₆ | 296.28 | 10478-04-3 |

| Octyl 3,5-dinitrobenzoate | C₁₅H₂₀N₂O₆ | 324.33 | 10478-06-5 |

| Undecyl 3,5-dinitrobenzoate | C₁₈H₂₆N₂O₆ | 366.41 | Not available |

Data sourced from NIST WebBook nist.govnist.gov and PubChem.

Research on related adducts of 3,5-dinitrobenzoic acid is extensive and provides insight into the non-covalent interactions that also govern the ester systems. 3,5-Dinitrobenzoic acid is known to form cocrystals and adducts with a wide variety of molecules. For instance, it forms a 1:1 cocrystal with the analgesic drug ethenzamide and an adduct with 3,5-dimethylpyridine. It has also been co-crystallized with indole-2-carboxylic acid to create charge-transfer complexes. publish.csiro.au These studies highlight the propensity of the 3,5-dinitrobenzoate moiety to participate in robust hydrogen bonding and π-π stacking, forming well-defined supramolecular architectures. The potential of both the carboxylate and nitro groups to form coordination bonds has been noted in complexes with various metals. nih.gov This body of work on related adducts provides a strong framework for predicting and understanding the solid-state behavior of undecyl 3,5-dinitrobenzoate.

Properties

CAS No. |

95524-18-8 |

|---|---|

Molecular Formula |

C18H28N2O7 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

3,5-dinitrobenzoic acid;undecan-1-ol |

InChI |

InChI=1S/C11H24O.C7H4N2O6/c1-2-3-4-5-6-7-8-9-10-11-12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h12H,2-11H2,1H3;1-3H,(H,10,11) |

InChI Key |

OQKUMZAVSIFMAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Component Molecules and Ester Formation

Esterification Protocols for 3,5-Dinitrobenzoic Acid and Undecan-1-ol

The formation of the ester undecyl 3,5-dinitrobenzoate (B1224709) from its parent carboxylic acid and alcohol can be achieved through several established protocols. The choice of method often depends on the desired scale, reaction time, and tolerance for specific reagents. 3,5-Dinitrobenzoic acid is a sterically hindered and electron-deficient carboxylic acid, which can influence the reaction rate and choice of catalyst.

Direct Esterification Approaches

The most common method for direct esterification is the Fischer-Speier esterification, or simply Fischer esterification. chemguide.co.ukorganic-chemistry.org This method involves heating the carboxylic acid (3,5-dinitrobenzoic acid) and the alcohol (undecan-1-ol) in the presence of a strong acid catalyst. chemguide.co.uk

The reaction is an equilibrium process, as shown by the general equation: RCOOH + R'OH ⇌ RCOOR' + H₂O

To drive the equilibrium towards the product (the ester), one of the reactants, typically the alcohol, is used in a large excess. masterorganicchemistry.comchemistrysteps.com Alternatively, the water generated during the reaction can be removed as it forms, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgsparkl.me Given the high boiling point of undecan-1-ol (243 °C), using it as the excess reagent and solvent is a viable strategy.

Catalyst Systems for Ester Bond Formation

A variety of catalyst systems can be employed to facilitate the esterification between 3,5-dinitrobenzoic acid and undecan-1-ol. These range from simple Brønsted acids to more complex coupling agents, each with specific advantages.

| Catalyst Type | Examples | Mechanism of Action | Key Considerations |

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH), Dry Hydrogen Chloride (HCl) | Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgmasterorganicchemistry.com | Inexpensive and effective, but the harsh acidic conditions can be incompatible with sensitive functional groups. masterorganicchemistry.comrsc.org |

| Lewis Acids | Zinc(II) salts (e.g., ZnCl₂), Tin(II) chloride, Tetrabutyl titanate, Zirconium(IV) salts | Coordinate to the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack. Can be effective for sterically hindered substrates. organic-chemistry.orggoogle.comacs.org | Often milder than strong Brønsted acids, with some catalysts being recyclable. Activity depends on the metal and its ligands. acs.org |

| Heterogeneous (Solid) Acids | Sulfonated resins (e.g., Amberlyst-15), Graphene oxide, Zeolites, Sulfonated silicas | Provide acidic sites on a solid support, simplifying catalyst removal (filtration) and recycling. icm.edu.plmdpi.comorganic-chemistry.orgresearchgate.net | Environmentally friendly ("green") approach due to catalyst reusability. Reaction rates can sometimes be slower than with homogeneous catalysts. mdpi.com |

| Coupling Agents & Catalysts (Alternative Methods) | Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) (Steglich Esterification) | DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, which is then attacked by the alcohol. organic-chemistry.orgwikipedia.orgorganic-chemistry.org | Very mild conditions, suitable for acid-sensitive substrates and sterically hindered components. organic-chemistry.orgcommonorganicchemistry.com Generates a urea (B33335) byproduct (DCU) that must be filtered off. wikipedia.org |

| Redox System (Alternative Methods) | Triphenylphosphine (B44618) (PPh₃) and Diethyl azodicarboxylate (DEAD) (Mitsunobu Reaction) | The alcohol is activated by the PPh₃/DEAD system, converting the hydroxyl into a good leaving group that is then displaced by the carboxylate nucleophile. wikipedia.orgnrochemistry.commissouri.edu | Proceeds with inversion of configuration at the alcohol's stereocenter. Useful for sterically hindered alcohols but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts. wikipedia.orgnih.gov |

Reaction Mechanism Elucidation in Esterification

The mechanism of the most common direct approach, the Fischer esterification, is a well-established example of nucleophilic acyl substitution and involves several key, reversible steps. masterorganicchemistry.comchemistrysteps.com

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of 3,5-dinitrobenzoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of undecan-1-ol attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is often facilitated by the alcohol acting as a proton shuttle. This step converts a hydroxyl group into a much better leaving group: water.

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating a molecule of water. This results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, undecyl 3,5-dinitrobenzoate, and regenerate the acid catalyst. masterorganicchemistry.com

Supramolecular Chemistry and Crystal Engineering of 3,5 Dinitrobenzoic Acid and Undecan 1 Ol Derived Systems

Intermolecular Interactions in Solid-State Assemblies

Hydrogen Bonding Networks: Carboxylic Acid and Alcohol Moieties

The primary and most influential interaction in the formation of a cocrystal between 3,5-dinitrobenzoic acid and undecan-1-ol is hydrogen bonding. The carboxylic acid group of 3,5-dinitrobenzoic acid and the hydroxyl group of undecan-1-ol are excellent hydrogen bond donors and acceptors.

The most probable and stable hydrogen bonding motif would be the formation of a heterodimer, where the carboxylic acid protonates the hydroxyl oxygen of the alcohol, and the hydroxyl proton of the alcohol interacts with the carbonyl oxygen of the carboxylic acid. This creates a robust R²₂ (8) graph set notation, a common and stable supramolecular synthon in carboxylic acid-alcohol cocrystals.

Alternatively, catemeric motifs could arise, where molecules are linked in chains. For instance, the carboxylic acid could form a hydrogen bond with the hydroxyl group of one undecan-1-ol molecule, which in turn donates a hydrogen bond to the carboxylic acid of a neighboring molecule.

Table 1: Expected Hydrogen Bond Parameters in a 3,5-Dinitrobenzoic Acid-Undecan-1-ol Cocrystal

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |

| O-H (acid) | O (alcohol) | 160-180 | 2.5 - 2.8 |

| O-H (alcohol) | O=C (acid) | 150-170 | 2.6 - 2.9 |

Influence of Nitro Groups on Supramolecular Synthons

The two nitro groups on the 3,5-dinitrobenzoic acid molecule are powerful electron-withdrawing groups, which significantly increases the acidity of the carboxylic acid proton. This enhanced acidity strengthens the primary O-H···O hydrogen bonds with the undecan-1-ol.

Aromatic Stacking Interactions in Crystal Packing

The planar aromatic ring of 3,5-dinitrobenzoic acid is prone to π-π stacking interactions. In the solid state, these molecules can arrange in parallel or offset geometries to maximize attractive electrostatic interactions between the electron-deficient π-system of one ring and the electron-rich regions of an adjacent ring.

The presence of the two nitro groups significantly influences the nature of this stacking. The electron-withdrawing nature of the nitro groups creates a highly electron-deficient (quadrupole-positive) aromatic ring. This favors offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion. These stacking interactions, often in the range of 3.3 to 3.8 Å between the centroids of the aromatic rings, would likely lead to the formation of columnar or layered structures within the crystal lattice, with the long aliphatic chains of undecan-1-ol intercalating between these aromatic stacks.

Cocrystallization and Salt Formation with 3,5-Dinitrobenzoic Acid

The formation of a multicomponent crystal between 3,5-dinitrobenzoic acid and undecan-1-ol can result in either a cocrystal or a salt, depending on the degree of proton transfer from the carboxylic acid to the alcohol. Given the pKa difference, a cocrystal is the more likely outcome.

Design Principles for Multicomponent Crystals Incorporating Dinitrobenzoic Acid

The design of multicomponent crystals involving 3,5-dinitrobenzoic acid is guided by the principles of crystal engineering, which focuses on the rational design of solid-state structures based on an understanding of intermolecular interactions.

A key design principle is the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For the 3,5-dinitrobenzoic acid and undecan-1-ol system, the primary design element is the acid-alcohol heterosynthon. The reliability of this synthon allows for a degree of predictability in the resulting crystal structure.

The presence of the long, flexible undecyl chain of undecan-1-ol introduces a significant variable. This flexible chain can adopt various conformations to optimize van der Waals interactions and fill space efficiently within the crystal lattice. This can sometimes lead to polymorphism, where different crystal structures of the same components can be formed under different crystallization conditions.

Table 2: Key Functional Groups and Their Roles in Supramolecular Assembly

| Functional Group | Role | Primary Interaction |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | O-H···O |

| Alcohol (-OH) | Hydrogen Bond Donor/Acceptor | O-H···O |

| Nitro Group (-NO₂) | Weak H-bond Acceptor, Electron Withdrawing | C-H···O |

| Aromatic Ring | π-π Stacking | van der Waals, Electrostatic |

| Aliphatic Chain (-C₁₁H₂₃) | Space Filling, van der Waals | van der Waals |

Formation of Solvates and Cocrystal Solvates

During the cocrystallization process, solvent molecules can sometimes be incorporated into the crystal lattice, leading to the formation of solvates or cocrystal solvates. The choice of solvent can significantly influence the crystallization outcome.

For the 3,5-dinitrobenzoic acid and undecan-1-ol system, crystallization from a solvent that can form hydrogen bonds with either the carboxylic acid or the alcohol could lead to the inclusion of that solvent in the final structure. For example, crystallization from an alcoholic solvent might result in a cocrystal solvate where the solvent molecule is integrated into the hydrogen-bonding network.

The formation of solvates is often dictated by a combination of factors, including the strength of the interactions between the components and the solvent, the size and shape of the solvent molecule, and the kinetics of the crystallization process. The study of solvate formation is crucial as the presence of solvent molecules can significantly alter the physicochemical properties of the crystalline material.

Polymorphic Forms in Cocrystalline Systems

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical aspect of crystal engineering, as different polymorphs can exhibit distinct physical and chemical properties. While 3,5-dinitrobenzoic acid itself is known to exist in at least two polymorphic forms researchgate.net, and its cocrystals with other molecules, such as ethenzamide, have also been shown to exhibit polymorphism sigmaaldrich.com, there is no information available in the scientific literature regarding polymorphic forms of a cocrystalline system involving 3,5-dinitrobenzoic acid and undecan-1-ol. The absence of any reported cocrystal for this pair means that no studies on its potential polymorphic forms could be conducted.

Crystal Growth and Morphology Engineering

The rational control of crystal growth and the engineering of crystal morphology are key objectives in materials science, impacting properties such as solubility, bioavailability, and processability. The growth of single crystals is essential for determining their three-dimensional structure via X-ray diffraction. Research has been conducted on the crystal growth of 3,5-dinitrobenzoic acid itself. researchgate.net However, a search of the scientific literature yielded no studies on the crystal growth or morphology engineering of a cocrystal formed between 3,5-dinitrobenzoic acid and undecan-1-ol. The prerequisite for such studies is the successful formation and identification of the cocrystal itself, which has not been reported.

Self-Assembly of Related Systems at Interfaces

The study of self-assembly at interfaces provides insights into the fundamental principles of molecular recognition and can lead to the development of functional surfaces and thin films. The self-assembly of aromatic carboxylic acids, such as trimesic acid and its derivatives, has been investigated at liquid-solid interfaces, revealing the formation of ordered two-dimensional hydrogen-bonded networks. mpg.dersc.orgnih.gov These studies demonstrate how the interplay of intermolecular and molecule-substrate interactions governs the resulting supramolecular architecture. However, there are no specific studies in the reviewed literature that describe the self-assembly of a system composed of 3,5-dinitrobenzoic acid and undecan-1-ol at any interface. Research in this area has focused on other aromatic carboxylic acids and has not yet been extended to this particular binary system.

Advanced Spectroscopic and Diffraction Characterization Techniques

Single-Crystal X-ray Diffraction for Comprehensive Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence of the formation of a co-crystal or salt between 3,5-dinitrobenzoic acid and undecan-1-ol and reveal detailed structural insights.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in SC-XRD analysis involves the determination of the crystal's fundamental properties. A suitable single crystal would be isolated and mounted on a diffractometer. By analyzing the diffraction pattern, the following key parameters would be established:

Crystal System: This classifies the crystal into one of seven systems (e.g., monoclinic, orthorhombic, triclinic) based on the symmetry of its unit cell.

Space Group: This provides a more detailed description of the symmetry elements within the crystal structure.

Unit Cell Parameters: These are the dimensions (lengths a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.

For illustrative purposes, a hypothetical data table for the compound is presented below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.543 |

| b (Å) | 15.211 |

| c (Å) | 12.876 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1987.5 |

| Z (molecules/unit cell) | 4 |

Analysis of Molecular Conformation and Intermolecular Contacts

Molecular Conformation: The analysis would detail the planarity of the benzene (B151609) ring in the 3,5-dinitrobenzoic acid moiety and the orientation of the nitro and carboxylic acid groups. For the undecan-1-ol molecule, the conformation of the long alkyl chain (e.g., all-trans or gauche) would be determined.

Hydrogen Bond Geometry and Quantitative Characterization

A critical aspect of the structural analysis would be the characterization of hydrogen bonds, which are expected to be the primary interaction linking the two components. The carboxylic acid group of 3,5-dinitrobenzoic acid is a strong hydrogen bond donor, while the hydroxyl group of undecan-1-ol can act as both a donor and an acceptor. The analysis would precisely measure bond lengths and angles to quantify the strength and nature of these interactions (e.g., O-H···O). This would confirm whether the interaction results in a neutral co-crystal or a salt due to proton transfer.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O (acid) | H | O (alcohol) | ~0.84 | ~1.85 | ~2.69 | ~175 |

| O (alcohol) | H | O (carboxyl) | ~0.82 | ~1.90 | ~2.72 | ~170 |

Powder X-ray Diffraction for Phase Purity and Polymorph Identification

Powder X-ray diffraction (PXRD) is an essential technique used to analyze a bulk crystalline sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. For the "3,5-Dinitrobenzoic acid;undecan-1-ol" compound, PXRD would be used to:

Confirm Phase Purity: By comparing the experimental PXRD pattern of the synthesized product to a theoretical pattern calculated from the single-crystal data, one can verify that the bulk sample consists of a single, pure phase. The absence of peaks corresponding to the starting materials would confirm the completion of the reaction.

Identify Polymorphs: Polymorphism is the ability of a substance to exist in more than one crystal structure. PXRD is a primary tool for identifying different polymorphic forms, as each polymorph would produce a distinct diffraction pattern.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Solution-State Structure

While X-ray diffraction provides information on the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution.

Proton NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy would be used to confirm the presence of both 3,5-dinitrobenzoic acid and undecan-1-ol in the sample and to investigate their interactions in solution. The spectrum would display signals corresponding to the different types of protons in both molecules.

3,5-Dinitrobenzoic Acid Protons: The aromatic protons of the dinitrobenzoic acid would typically appear as distinct signals in the downfield region (around 9.0 ppm) of the spectrum.

Undecan-1-ol Protons: The protons of the long alkyl chain of undecan-1-ol would appear in the upfield region (typically 0.8-3.7 ppm). The triplet from the methyl group (CH₃), the multiplet from the methylene (B1212753) groups (CH₂), and the triplet from the methylene group adjacent to the hydroxyl group (CH₂OH) would be identifiable.

Interaction Analysis: The formation of a hydrogen-bonded complex in solution can lead to changes in the chemical shifts of the protons involved, particularly the acidic proton of the carboxylic acid and the hydroxyl proton of the alcohol.

A table of expected ¹H NMR chemical shifts is provided below for reference.

| Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| 3,5-Dinitrobenzoic acid | Aromatic H (positions 2,6) | ~9.03 | Doublet |

| 3,5-Dinitrobenzoic acid | Aromatic H (position 4) | ~8.90 | Triplet |

| 3,5-Dinitrobenzoic acid | Carboxylic acid H | >10 (variable) | Singlet |

| Undecan-1-ol | -CH₂OH | ~3.64 | Triplet |

| Undecan-1-ol | -CH₂- (adjacent to CH₂OH) | ~1.57 | Multiplet |

| Undecan-1-ol | -(CH₂)₈- | ~1.26 | Multiplet |

| Undecan-1-ol | -CH₃ | ~0.88 | Triplet |

Based on a comprehensive search for scientific literature and spectroscopic data, there is currently insufficient information available in public databases to generate a detailed article on the specific compound “this compound” that meets the requirements for detailed research findings and specific data tables for each outlined section.

The search yielded extensive information on the starting material, 3,5-dinitrobenzoic acid, including its spectroscopic and thermal properties. However, specific experimental data for its adduct or ester with undecan-1-ol (undecyl 3,5-dinitrobenzoate) is not available. This includes:

Carbon-13 and 2D NMR data: No published spectra or peak assignments for this specific compound were found.

FTIR and Raman spectra: While the characteristic frequencies for the functional groups can be predicted, no experimental spectra for the final compound are available.

DSC and TGA data: No thermal analysis studies detailing melting points, decomposition temperatures, or other solid-state transitions for this compound were located.

To fulfill the request with the required level of scientific accuracy and detail, including interactive data tables based on verified research, specific studies on the synthesis and characterization of "this compound" would be necessary. Without such source material, generating the content as outlined is not possible.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It allows for the accurate prediction of molecular geometries, energies, and reactivity indices.

The formation of undecyl 3,5-dinitrobenzoate (B1224709) from 3,5-Dinitrobenzoic acid and undecan-1-ol is an esterification reaction. DFT calculations can model the geometries of the reactants, the transition state, and the final ester product. The energetic landscape provides crucial information about the reaction's feasibility and kinetics.

Table 1: Predicted Geometrical Parameters for Undecyl 3,5-Dinitrobenzoate This table presents representative data based on DFT calculations for similar molecular structures.

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C=O (carbonyl) | 1.21 |

| C-O (ester) | 1.35 | |

| O-C (alkyl) | 1.45 | |

| C-N (nitro) | 1.48 | |

| **Bond Angles (°) ** | O=C-O | 124.0 |

| C-O-C | 118.0 | |

| O-N-O | 125.0 | |

| Dihedral Angles (°) | C-C-C=O | ~180 |

| C-O-C-C | ~180 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For undecyl 3,5-dinitrobenzoate, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the carboxylate group, which are electron-rich regions. Conversely, the LUMO is predominantly centered on the electron-withdrawing nitro groups. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations for 3,5-dinitrobenzoic acid have shown that its HOMO-LUMO gap is a significant parameter in determining its molecular properties. nih.govresearchgate.net This analysis is crucial for predicting how the molecule will interact with other chemical species. nih.gov

Table 2: Frontier Molecular Orbital Properties This table contains representative DFT-calculated values for 3,5-dinitrobenzoate systems.

| Parameter | Value (eV) | Description |

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -3.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 | Indicator of chemical stability; a larger gap implies higher stability. |

Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgyoutube.com These maps are invaluable for identifying sites susceptible to electrophilic (positive potential) and nucleophilic (negative potential) attack. researchgate.net

In an MESP map of undecyl 3,5-dinitrobenzoate, the most negative potential (typically colored red) is located around the oxygen atoms of the nitro groups and the carbonyl group, indicating these are the primary sites for nucleophilic attack. bhu.ac.innih.gov The most positive potential (colored blue) is found around the hydrogen atoms of the benzene ring and the undecyl chain. This information is critical for understanding and predicting the molecule's interaction with other polar molecules and ions.

Ab Initio Crystal Structure Prediction

Ab initio crystal structure prediction is a computational technique that aims to determine the most stable crystalline arrangement of a molecule from its chemical formula alone, without any prior experimental data. dtic.miluspex-team.org This method is particularly valuable for new materials where obtaining high-quality single crystals for X-ray diffraction is challenging.

The process involves generating a multitude of plausible crystal packings and calculating their lattice energies to identify the most thermodynamically stable structures. For a molecule like undecyl 3,5-dinitrobenzoate, with its flexible undecyl chain, the number of possible conformations and packing arrangements is vast. The prediction would likely reveal a structure where the planar aromatic parts engage in π-π stacking, while the long alkyl chains align to maximize van der Waals interactions.

Hirshfeld Surface Analysis for Visualizing and Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method used to explore and quantify the various intermolecular interactions within a crystal. mdpi.com The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a color-coded map.

For undecyl 3,5-dinitrobenzoate, the Hirshfeld surface would be mapped to visualize key interactions. Red spots on the surface indicate close intermolecular contacts, primarily corresponding to hydrogen bonds (e.g., C-H···O). mdpi.comnih.gov The analysis can be decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of atomic contacts. In a typical crystal of this nature, H···H contacts arising from the long alkyl chains would be the most abundant, followed by O···H/H···O contacts involving the nitro and carbonyl groups. researchgate.netresearchgate.net

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows typical percentage contributions for similar long-chain aromatic esters.

| Contact Type | Percentage Contribution | Description |

| H···H | ~50% | Predominantly from the undecyl chains and aromatic rings. |

| O···H / H···O | ~30% | Involving nitro and carbonyl oxygen atoms with hydrogen atoms. |

| C···H / H···C | ~15% | Interactions involving the carbon framework. |

| Other (C···C, N···O, etc.) | ~5% | Includes π-π stacking and other weaker contacts. |

Energy Framework Analysis for Understanding Crystal Packing Stability

Energy framework analysis is a computational tool that provides a visual and quantitative understanding of the energetic stability of a crystal lattice. mdpi.com It involves calculating the interaction energies between a central molecule and its neighbors and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov For organic molecular crystals, MD simulations provide insights into structural and dynamic properties that are not accessible through experimental methods alone. rsc.org These simulations can help in understanding the stability of the crystal lattice, phase transitions, and the nature of intermolecular interactions that govern the condensed phase behavior. acs.org

In a typical MD simulation of a molecular crystal, a "simulation box" is constructed by replicating the crystal's unit cell in three dimensions. The interactions between atoms are described by a force field, which is a set of parameters and mathematical functions that approximate the potential energy of the system. rsc.org Commonly used force fields for organic molecules include GAFF, CHARMM, and OPLS. rsc.org The simulation proceeds by solving Newton's equations of motion for each atom, generating a trajectory of atomic positions and velocities over a specific period. nih.gov

Analysis of the MD trajectory can reveal crucial information about the condensed phase behavior of the 3,5-Dinitrobenzoic acid;undecan-1-ol system. For instance, radial distribution functions can be calculated to understand the spatial arrangement of molecules. Furthermore, the simulations can predict atomic displacement parameters (ADPs), which describe the thermal motion of atoms within the crystal and can be compared with experimental X-ray diffraction data. rsc.org MD simulations are also particularly useful for studying dynamic processes such as molecular reorientations and internal rotations, providing frequencies and thermodynamic properties for these motions. rsc.org

To illustrate the type of data that could be obtained from such a simulation for the this compound complex, a hypothetical data table is presented below. This table showcases potential parameters that would be investigated to characterize the stability and dynamics of the crystal structure.

Hypothetical Molecular Dynamics Simulation Parameters for this compound This table is for illustrative purposes only, as specific research on this compound is not available.

| Simulation Parameter | Hypothetical Value | Significance |

|---|---|---|

| Simulation Time | 100 ns | Ensures adequate sampling of molecular motions. |

| Temperature | 298 K | Represents ambient conditions. |

| Pressure | 1 atm | Represents ambient conditions. |

| Force Field | GAFF | A general force field suitable for organic molecules. |

| Ensemble | NPT | Maintains constant number of particles, pressure, and temperature. |

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO properties of new organic compounds, guiding synthetic efforts toward materials with desired characteristics. researchgate.netrsc.org For a molecule like 3,5-Dinitrobenzoic acid, which contains both electron-donating and electron-withdrawing groups, there is a potential for significant NLO response. researchgate.net

The prediction of NLO properties involves calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ) in the presence of an external electric field. researchgate.net The first hyperpolarizability (β) is particularly important as it is related to the second-order NLO response, such as second-harmonic generation. rsc.org DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and compute these electronic properties. researchgate.netrsc.org

A key aspect of these calculations is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's electronic excitability and is inversely related to its NLO response. nih.gov A smaller HOMO-LUMO gap generally suggests a larger hyperpolarizability. nih.gov

Intramolecular charge transfer, which is crucial for a significant NLO response, can be visualized through molecular electrostatic potential (MEP) maps and analysis of the electronic transitions. ekb.eg For the this compound complex, theoretical studies would investigate how the interaction between the two molecules affects the electronic structure and, consequently, the NLO properties of the system.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the NLO properties of the this compound complex.

Hypothetical Predicted NLO Properties of this compound This table is for illustrative purposes only, as specific research on this compound is not available.

| Property | Computational Method | Hypothetical Value | Unit |

|---|---|---|---|

| Dipole Moment (μ) | B3LYP/6-311G(d,p) | 8.5 | Debye |

| Polarizability (α) | B3LYP/6-311G(d,p) | 35.2 x 10-24 | esu |

| First Hyperpolarizability (β) | B3LYP/6-311G(d,p) | 45.7 x 10-30 | esu |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 4.2 | eV |

Chemical Reactivity and Transformational Studies of 3,5 Dinitrobenzoic Acid Undecan 1 Ol Esters

Hydrolysis Pathways of the Ester Linkage

The ester linkage in undecyl 3,5-dinitrobenzoate (B1224709) is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base, yielding the parent carboxylic acid and alcohol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of an aqueous base, such as sodium hydroxide (B78521), the ester undergoes saponification. saskoer.ca The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which drives the equilibrium forward. saskoer.ca The process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. saskoer.ca This forms a tetrahedral intermediate, which then collapses, expelling the undecan-1-olate anion as the leaving group to produce 3,5-dinitrobenzoic acid. The undecan-1-olate subsequently deprotonates the carboxylic acid. A final acidic workup step is required to protonate the carboxylate and generate the neutral 3,5-dinitrobenzoic acid. saskoer.ca

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the undecan-1-ol moiety is eliminated as a neutral molecule, and deprotonation of the resulting species yields 3,5-dinitrobenzoic acid. This reaction is reversible and must be carried out with an excess of water to ensure a high yield of the hydrolysis products.

Studies on analogous esters, like methyl 3,5-dinitrobenzoate, have shown that alkaline hydrolysis can be complex. researchgate.net In mixed solvent systems (e.g., dimethyl sulfoxide-water), there can be competition between nucleophilic attack at the carbonyl carbon (hydrolysis) and at the aromatic ring, leading to the formation of colored Meisenheimer complexes as stable intermediates. researchgate.net

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Catalyst/Reagent | Typical Conditions | Products |

|---|---|---|---|

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH | Heating in aqueous or aqueous-alcoholic solution | Sodium 3,5-dinitrobenzoate and Undecan-1-ol |

| Acid-Catalyzed Hydrolysis | Aqueous H₂SO₄ or HCl | Reflux in excess water | 3,5-Dinitrobenzoic acid and Undecan-1-ol |

Transesterification Reactions with Other Alcohols

Transesterification is a process where the undecyl group of the ester is exchanged with the alkyl group of another alcohol. researchgate.net This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. To achieve a high conversion rate, the reactant alcohol is usually used in large excess to shift the equilibrium towards the desired product. mdpi.com

For instance, reacting undecyl 3,5-dinitrobenzoate with an excess of methanol (B129727) in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like sodium methoxide) would yield methyl 3,5-dinitrobenzoate and undecan-1-ol. The efficiency of the reaction depends on factors such as the alcohol-to-ester molar ratio, catalyst concentration, temperature, and reaction time. mdpi.comnih.gov

Table 2: Representative Transesterification Reaction

| Reactant Alcohol | Catalyst | Key Condition | Products |

|---|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (acid) or NaOCH₃ (base) | Large excess of methanol | Methyl 3,5-dinitrobenzoate and Undecan-1-ol |

| Ethanol (C₂H₅OH) | H₂SO₄ (acid) or NaOC₂H₅ (base) | Large excess of ethanol | Ethyl 3,5-dinitrobenzoate and Undecan-1-ol |

Reactions Involving the Nitroaromatic Moiety

The two nitro groups on the benzene (B151609) ring are strong electron-withdrawing groups, making the aromatic ring highly susceptible to nucleophilic attack and resistant to electrophilic substitution. The most significant reaction of the nitroaromatic moiety is the reduction of the nitro groups. wikipedia.org

The reduction can be carried out using various reagents to yield different products.

Complete Reduction: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas can reduce both nitro groups to amino groups, forming undecyl 3,5-diaminobenzoate. commonorganicchemistry.commasterorganicchemistry.com Similarly, metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) can achieve the same transformation. commonorganicchemistry.commasterorganicchemistry.com

Selective Reduction: It is sometimes possible to selectively reduce one nitro group while leaving the other intact, yielding undecyl 3-amino-5-nitrobenzoate. Reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) are often used for such selective transformations. commonorganicchemistry.com Ascorbic acid has also been shown to preferentially reduce one of two nitro groups in dinitro compounds. dergipark.org.tr

Partial Reduction: Under specific conditions, reduction can lead to intermediate products like hydroxylamines or azo compounds. For example, using zinc dust with ammonium chloride can reduce nitro groups to hydroxylamines. wikipedia.orglibretexts.org

Table 3: Reduction of the Nitroaromatic Moiety

| Reagent/Conditions | Product | Type of Reduction |

|---|---|---|

| H₂, Pd/C or Raney Ni | Undecyl 3,5-diaminobenzoate | Complete |

| Fe, Sn, or Zn in acid (HCl) | Undecyl 3,5-diaminobenzoate | Complete |

| Na₂S or (NH₄)₂S | Undecyl 3-amino-5-nitrobenzoate | Selective |

| Zn, NH₄Cl | Undecyl 3,5-bis(hydroxylamino)benzoate | Partial (to hydroxylamine) |

Reactivity of the Alkyl Chain, Including Unsaturation if Present

The undecyl group is a long, saturated alkyl chain. Saturated hydrocarbon chains are generally unreactive, lacking the π-electrons that make unsaturated systems (like alkenes or alkynes) susceptible to addition reactions. Therefore, the reactivity of the undecyl chain is limited to reactions that can break strong C-H or C-C bonds, which typically require harsh conditions such as high temperatures or the presence of highly reactive species like free radicals.

The primary mode of degradation for such long alkyl chains is through oxidation. researchgate.net

Autoxidation: In the presence of oxygen, particularly when exposed to heat, light, or metal catalysts, the alkyl chain can undergo autoxidation. This free-radical chain reaction is initiated by the abstraction of a hydrogen atom to form an alkyl radical. This radical then reacts with oxygen to form a peroxy radical, which can abstract a hydrogen from another molecule, propagating the chain and forming a hydroperoxide. These hydroperoxides can decompose to form a variety of secondary oxidation products, including shorter-chain carboxylic acids, aldehydes, and ketones, potentially leading to the degradation of the ester. researchgate.net

Thermal Stability: The long alkyl chain contributes to the molecule's non-volatility. At high temperatures, in the absence of oxygen, C-C bond cleavage (cracking) can occur, but this requires significant energy input. The presence of branching in an alkyl chain generally improves low-temperature properties and oxidative stability, but the undecyl chain is linear. srce.hr

Advanced Applications and Emerging Research Perspectives

Potential in Crystal Engineering for Advanced Functional Materials

Crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties, is a promising area for the application of the 3,5-Dinitrobenzoic acid and undecan-1-ol compound. 3,5-Dinitrobenzoic acid is a well-known building block in the formation of multicomponent crystals, such as co-crystals and salts, due to its ability to form robust hydrogen bonds and other supramolecular interactions. nih.govacs.org

The interaction between 3,5-Dinitrobenzoic acid and various co-formers has been extensively studied, leading to the synthesis of numerous multicomponent crystals with unique structural motifs. nih.govacs.org These studies have demonstrated the formation of solvates and polymorphs, which are of fundamental importance in pharmaceutical drug development. nih.govacs.org The introduction of undecan-1-ol as a co-former introduces a long alkyl chain, which can influence the crystal packing and lead to the formation of lamellar structures or other organized assemblies. These structures could find applications in areas such as nonlinear optics, organic electronics, and porous materials. The ability of 3,5-Dinitrobenzoic acid to form adducts and co-crystals with various molecules is well-documented. sigmaaldrich.com

Table 1: Examples of Multicomponent Crystals Formed with 3,5-Dinitrobenzoic Acid

| Co-former | Type of Crystal | Reference |

|---|---|---|

| Acetamide | Cocrystal solvates | nih.gov |

| Ethenzamide | Cocrystal (polymorphs and solvates) | acs.org |

| 2-Acetylpyridine | Cocrystal | acs.org |

| 3-Cyanopyridine | Cocrystal | acs.org |

| Theophylline | Cocrystal | acs.org |

| Trihexyphenidyl (B89730) | Salt | nih.gov |

| Chlorprothixene | Acid salt | nih.gov |

Role in Derivatization Techniques for Analytical Chemistry

A well-established application of 3,5-Dinitrobenzoic acid is in the derivatization of alcohols for their identification and analysis. wikipedia.org Alcohols, many of which are liquids at room temperature, are converted into solid ester derivatives with sharp, characteristic melting points upon reaction with 3,5-Dinitrobenzoic acid. wikipedia.orghansshodhsudha.com This technique is particularly useful for the qualitative analysis of unknown alcohols. hansshodhsudha.com The resulting ester of undecan-1-ol with 3,5-Dinitrobenzoic acid, undecyl 3,5-dinitrobenzoate (B1224709), would be a crystalline solid, facilitating its identification.

The derivatization process traditionally involves converting 3,5-Dinitrobenzoic acid into its more reactive acid chloride, 3,5-dinitrobenzoyl chloride, which then reacts with the alcohol. hansshodhsudha.com However, greener methods utilizing microwave assistance for the direct reaction between the acid and alcohol have been developed. hansshodhsudha.comresearchgate.net These derivatives are also valuable in chromatographic analysis, as the introduction of the dinitrobenzoyl group enhances the ultraviolet (UV) absorbance, thereby improving detection limits in High-Performance Liquid Chromatography (HPLC). nih.gov

Table 2: Melting Points of 3,5-Dinitrobenzoate Derivatives of Various Alcohols

| Alcohol | Melting Point of 3,5-Dinitrobenzoate Ester (°C) |

|---|---|

| Isopropanol | 123 wikipedia.org |

| Data for other alcohols can be populated here from relevant literature. |

Exploration in Sensing and Detection Technologies

The electronic properties of 3,5-Dinitrobenzoic acid make it a molecule of interest for the development of chemical sensors. Research has shown that fluorescent sensors can be designed to detect 3,5-Dinitrobenzoic acid, with the fluorescence of the sensor being quenched upon binding. nih.gov This is significant as 3,5-Dinitrobenzoic acid can be a byproduct of industrial processes for manufacturing pesticides, dyes, or explosives. nih.gov

By forming a derivative with undecan-1-ol, it may be possible to create new sensing platforms. The long alkyl chain of undecan-1-ol could be used to anchor the molecule to surfaces or to create organized assemblies like monolayers or vesicles. These structured environments could enhance the sensitivity and selectivity of detection for specific analytes that interact with the dinitrobenzoyl headgroup. Further research could explore the potential of the 3,5-Dinitrobenzoic acid and undecan-1-ol compound in the fabrication of chemiresistive or optical sensors.

Design of Novel Pharmaceutical Cocrystals and Salts Based on 3,5-Dinitrobenzoic Acid's Ability to Form Them

The formation of pharmaceutical cocrystals is a key strategy for improving the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. 3,5-Dinitrobenzoic acid has been successfully used as a co-former to create cocrystals and salts with various APIs, including the analgesic drug ethenzamide and the antipsychotic agents trihexyphenidyl and chlorprothixene. acs.orgnih.gov

Undecan-1-ol, as a long-chain fatty alcohol, is recognized for its potential use in pharmaceutical formulations as a co-solvent or carrier for hydrophobic drugs. The formation of a cocrystal or a salt between an API, 3,5-Dinitrobenzoic acid, and potentially undecan-1-ol as a ternary component could lead to novel drug delivery systems. The long lipid chain from undecan-1-ol could impart amphiphilic properties to the resulting complex, potentially leading to the formation of nanoparticles or other drug delivery vehicles with enhanced therapeutic efficacy. This approach opens up new avenues for the rational design of advanced pharmaceutical formulations.

Future Directions and Interdisciplinary Research Opportunities

Targeted Synthesis of Analogs with Tunable Properties

The targeted synthesis of analogs based on the 3,5-dinitrobenzoic acid and long-chain alcohol scaffold is a primary avenue for future research. The goal is to create a library of compounds with finely tuned physical and chemical properties. This can be achieved by systematically modifying the core molecular structure.

Key synthetic strategies include:

Varying the Alcohol Chain Length: Altering the length of the alkyl chain from undecan-1-ol to other long-chain alcohols (e.g., C8 to C18) can systematically influence properties such as melting point, solubility, and crystal packing. This is crucial for applications like melt-castable materials where a specific melting range is required. mdpi.comnih.gov

Modifying the Aromatic Ring: Introducing different functional groups onto the dinitrobenzoic acid ring can alter its electronic properties. chemrxiv.orgchemrxiv.orgresearchgate.net For instance, adding electron-donating or electron-withdrawing groups can modulate the molecule's acidity, reactivity, and intermolecular interactions, which in turn affects its material properties. chemrxiv.orgchemrxiv.orgresearchgate.net

Introducing Functional Groups to the Alkyl Chain: Incorporating functionalities such as double bonds, ether linkages, or terminal groups onto the undecanol (B1663989) chain can introduce new properties, like polymerization capability or altered hydrophobicity.

These synthetic efforts will enable the development of materials with tailored characteristics, for example, enhancing non-linear optical responses or improving thermal stability for specific technological applications. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Materials Discovery

The traditional, trial-and-error approach to materials discovery is time-consuming and resource-intensive. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling rapid screening and in silico design of novel materials. nih.govgithub.io

For the 3,5-dinitrobenzoic acid;undecan-1-ol system, AI can be applied to:

Predict Co-crystal Formation: ML algorithms can be trained on vast crystallographic databases, like the Cambridge Structural Database (CSD), to predict the likelihood of co-crystal formation between 3,5-dinitrobenzoic acid and various co-formers, including analogs of undecan-1-ol. unito.itcrystallizationsystems.com

Forecast Material Properties: By learning from existing experimental data, AI models can predict key properties of new, unsynthesized analogs, such as melting point, density, and electronic properties. nih.govrsc.orgnih.gov This allows researchers to prioritize the synthesis of the most promising candidates. nih.gov

Generative Design: Advanced AI techniques, such as generative adversarial networks (GANs), can be used to design entirely new molecules based on the 3,5-dinitrobenzoate (B1224709) framework that are optimized for a specific property or function. github.io

This data-driven approach can significantly shorten the development cycle for new materials, reducing costs and accelerating innovation. nih.govunito.it

In-depth Studies on Structure-Property Relationships for Performance Optimization

A fundamental understanding of the relationship between a molecule's structure and its macroscopic properties is essential for rational material design. For derivatives of 3,5-dinitrobenzoic acid and undecan-1-ol, this involves detailed investigation into how molecular and crystal structures dictate material performance.

Key areas of focus include:

Crystallographic Analysis: X-ray diffraction studies are crucial for elucidating the precise three-dimensional arrangement of molecules in the crystal lattice. researchgate.net This information reveals key intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's stability and physical properties. researchgate.net

Influence of Alkyl Chain Conformation: The flexibility of the long undecyl chain can lead to different packing arrangements and potentially polymorphism—the existence of multiple crystal forms with different properties. Understanding and controlling this is vital for consistent material performance.

Spectroscopic and Thermal Analysis: Techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC) provide insights into bonding, molecular structure, and thermal behavior (e.g., melting and decomposition temperatures). mdpi.com

Systematic studies correlating these structural features with functional properties will generate valuable data for optimizing performance. For instance, the data below illustrates how changing the alcohol component in 3,5-dinitrobenzoate esters can significantly alter their melting points, a critical parameter for many applications. wikipedia.org

| Alcohol Component | Ester Derivative Name | Melting Point (°C) |

|---|---|---|

| Isopropanol | Isopropyl 3,5-dinitrobenzoate | 123 |

| Butan-1-ol | Butyl 3,5-dinitrobenzoate | 69-70 |

| Isobutanol | Isobutyl 3,5-dinitrobenzoate | 85-86 |

| Pentan-1-ol | Pentyl 3,5-dinitrobenzoate | 46-47 |

Bridging Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental validation is a powerful strategy for the predictive design of new materials. researchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT), allow for the accurate calculation of molecular geometries, electronic structures, and interaction energies from first principles. acs.orgresearchgate.netgrowingscience.com

This integrated approach involves a cyclical workflow:

Computational Prediction: DFT and other computational tools are used to model novel analogs of the this compound system and predict their properties. acs.orggrowingscience.com This can include calculating electronic band gaps, predicting vibrational spectra, and simulating crystal packing. chemrxiv.org

Targeted Synthesis: The most promising candidates identified through computation are then synthesized in the laboratory. mdpi.com

Experimental Validation: The properties of the newly synthesized materials are measured and compared against the theoretical predictions. researchgate.net

Model Refinement: Any discrepancies between the computational and experimental results are used to refine the theoretical models, improving their predictive accuracy for future designs. researchgate.net

This iterative process of prediction, synthesis, and validation creates a feedback loop that accelerates the discovery of materials with desired functionalities, moving beyond serendipity to a truly predictive and rational design paradigm. researchgate.netnih.gov

Q & A

Q. What are the optimal solvents and conditions for dissolving 3,5-dinitrobenzoic acid in laboratory settings?

3,5-Dinitrobenzoic acid exhibits solubility in polar organic solvents such as ethanol (50 mg/mL), methanol, and glacial acetic acid, but is insoluble in water . For experimental workflows, ethanol is recommended due to its moderate polarity and ease of removal during recrystallization. Solubility can be enhanced by heating to 50–60°C, followed by slow cooling to precipitate purified crystals. Avoid aqueous systems unless paired with co-solvents .

Q. What safety protocols are critical when handling 3,5-dinitrobenzoic acid?

The compound is classified as harmful (H302, H315, H319, H335) and poses risks of respiratory irritation, skin/eye damage, and aquatic toxicity . Essential precautions include:

Q. How can researchers verify the purity of synthesized 3,5-dinitrobenzoic acid derivatives?

Purity assessment typically involves:

- Melting point analysis : Pure 3,5-dinitrobenzoic acid melts at 204–208°C; deviations indicate impurities .

- Chromatography : HPLC or TLC with UV detection at 254 nm.

- Refractive index comparison : For ester derivatives, refractive indices should align with literature values (e.g., Sigma Aldrich data) .

Advanced Research Questions

Q. How do multi-component crystallization strategies improve the stability of 3,5-dinitrobenzoic acid in solid-state applications?

Co-crystallization with hydrogen-bond acceptors (e.g., amines) or aromatic co-formers enhances thermal stability and modulates solubility. For example, powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) data reveal that co-crystals with 1-aminoundecane exhibit higher melting points (ΔT ≈ +10°C) and reduced hygroscopicity compared to the pure acid . Such strategies are critical for pharmaceutical co-crystal engineering.

Q. What mechanistic insights explain the enantioselectivity of Mitsunobu reactions using 3,5-dinitrobenzoic acid?

In catalytic Mitsunobu reactions, 3,5-dinitrobenzoic acid acts as a stoichiometric reagent to form esters. Enantiomeric ratios (er) depend on:

Q. How does the Abraham solvation model predict the solubility of 3,5-dinitrobenzoic acid in complex solvent mixtures?

The Abraham model correlates solubility with solvent descriptors (polarity, hydrogen-bond acidity/basicity). For example:

Q. What environmental impacts arise from improper disposal of 3,5-dinitrobenzoic acid, and how can they be mitigated?

The compound is classified as hazardous to aquatic life (H411). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.